![molecular formula C21H16N2OS B2386133 N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313528-60-8](/img/structure/B2386133.png)

N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

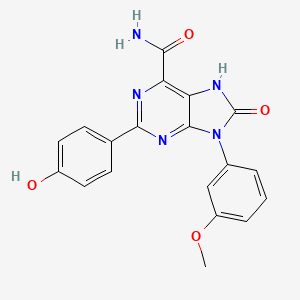

“N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a compound that has been studied for its potential biological properties . The compound is part of a class of molecules known as benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring . Benzothiazoles have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been reported in the literature . The process typically involves the coupling of substituted 2-amino benzothiazoles with other compounds, such as N-phenyl anthranilic acid . The resulting intermediate compounds can then be treated with other reagents to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule, the connectivity of the atoms, and the overall molecular structure .

Chemical Reactions Analysis

Benzothiazoles are versatile entities in chemical reactions due to their aromaticity and the presence of sulfur and nitrogen atoms in the ring . They can participate in various types of reactions, including donor-acceptor, nucleophilic, and oxidation reactions . The reactivity of benzothiazoles can be further modulated by the introduction of different substituents on the benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, including its solubility, stability, and reactivity, can be influenced by its molecular structure. For benzothiazole derivatives, these properties can be modulated by the introduction of different substituents on the benzene ring .

Scientific Research Applications

- Researchers have synthesized derivatives of this compound and evaluated their anti-inflammatory activity . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine or morpholine moieties, demonstrated promising inhibition of COX-1 and COX-2 enzymes. These compounds may hold potential for developing anti-inflammatory drugs.

- While further studies are needed, novel derivatives of this compound have shown promise in anticancer research . For instance, N′-(4-argiothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide exhibited potent anti-inflammatory properties, and tipifarnib demonstrated potential as an anticancer agent.

- Thiazole-based compounds often possess antibacterial activity. Hybrid derivatives combining thiazole and sulfonamide groups have been synthesized, showing emergent antibacterial effects . These findings suggest potential applications in combating bacterial infections.

- Computational studies, such as molecular docking, have been conducted to understand the three-dimensional geometrical interactions between this compound and its protein receptors . Such insights aid in drug design and optimization.

- Researchers have used computational methods (in silico) to design and analyze the properties of derivatives. This approach accelerates drug discovery by predicting binding affinities and interactions with biological targets .

- Investigating the relationship between chemical structure and biological activity is crucial. Researchers have explored SAR for this compound and its derivatives to identify key functional groups influencing their properties .

Anti-Inflammatory Properties

Anticancer Activity

Antimicrobial Properties

Molecular Docking Studies

In Silico Approach for Drug Design

Structure-Activity Relationship (SAR) Studies

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activities. While the specific safety and hazards of “N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” are not clear from the available literature, similar benzothiazole derivatives have been found to exhibit cytotoxicity against various cancer cell lines .

Future Directions

Benzothiazoles, including “N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide”, represent a promising class of compounds for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their mechanisms of action .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-inflammatory properties and antibacterial activity .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit cox-1 and cox-2 enzymes, which play a crucial role in inflammation . Additionally, some derivatives have demonstrated antibacterial activity by creating pores in bacterial cell membranes .

Biochemical Pathways

Given the anti-inflammatory and antibacterial activities of similar compounds, it can be inferred that the compound may affect pathways related to inflammation and bacterial cell integrity .

Result of Action

Similar compounds have shown to inhibit cox-1 and cox-2 enzymes, leading to anti-inflammatory effects . They have also demonstrated antibacterial activity by creating pores in bacterial cell membranes, leading to cell death .

properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-6-5-9-18-19(14)22-21(25-18)23-20(24)17-12-10-16(11-13-17)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWONKQIOSWDLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(Z)-ethyl 2-(4,6-difluoro-2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386054.png)

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2386055.png)

![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386062.png)

![3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2386064.png)

![6-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2386068.png)

![5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2386071.png)

![N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B2386073.png)